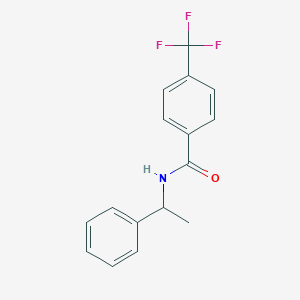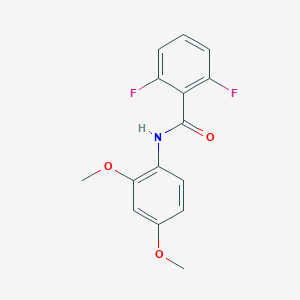![molecular formula C12H11BrN2OS B263595 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263595.png)
5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide, also known as BTE-NAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of nicotinamide and contains a bromine atom and a thienyl group.
作用機序
The mechanism of action of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to inhibit the activity of PARP-1, an enzyme involved in DNA repair, which leads to the accumulation of DNA damage and cell death. 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative diseases, 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to protect neurons from damage and improve cognitive function. Inflammation is a common feature of many diseases, and 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit the activity of various enzymes and signaling pathways. However, there are also some limitations to using 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide in lab experiments. For example, the mechanism of action of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide. One area of research could be the development of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide derivatives with improved potency and selectivity. Another area of research could be the investigation of the effects of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide on different cell types and in different disease models. Additionally, the combination of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide with other drugs or therapies could be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide is a relatively simple process, and it has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation. The mechanism of action of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has various biochemical and physiological effects, and there are several future directions for its study.
合成法
The synthesis of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide involves the reaction of 5-bromo-2-chloronicotinic acid with 2-thienylethylamine in the presence of a base. The resulting product is then treated with nicotinoyl chloride to obtain 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide. The synthesis of 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide is a relatively simple process and can be carried out using standard laboratory techniques.
科学的研究の応用
5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to protect neurons from damage and improve cognitive function. Inflammation is a common feature of many diseases, and 5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide has been shown to have anti-inflammatory properties.
特性
製品名 |
5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide |
|---|---|
分子式 |
C12H11BrN2OS |
分子量 |
311.2 g/mol |
IUPAC名 |
5-bromo-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11BrN2OS/c13-10-6-9(7-14-8-10)12(16)15-4-3-11-2-1-5-17-11/h1-2,5-8H,3-4H2,(H,15,16) |
InChIキー |
UUWXXQGRWOMQAT-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCNC(=O)C2=CC(=CN=C2)Br |
正規SMILES |
C1=CSC(=C1)CCNC(=O)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)
![2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B263538.png)
![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)




